

An In-depth Technical Guide to the Structure and Bonding of Ethyl Benzenesulfonate

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Compound of Interest

Compound Name: Ethyl benzenesulfonate

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Abstract

Ethyl benzenesulfonate ($C_8H_{10}O_3S$) is an aromatic sulfonate ester of significant interest in organic synthesis and as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, bonding characteristics, and spectroscopic profile is essential for its effective utilization and control. This technical guide provides a comprehensive overview of **ethyl benzenesulfonate**, detailing its structural features, physicochemical properties, and the analytical techniques used for its characterization. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in the fields of chemistry and drug development.

Molecular Structure and Bonding

Ethyl benzenesulfonate consists of a central tetrahedral sulfur atom covalently bonded to a benzene ring, two oxygen atoms through double bonds ($S=O$), and an ethoxy group ($-OCH_2CH_3$) via a single bond.^[1] The molecule's geometry and electronic distribution are key to its reactivity.

The core of the molecule is the benzenesulfonyl group. The benzene ring is a planar, aromatic system with delocalized π -electrons across the six carbon atoms. The sulfur atom is sp^3 hybridized, leading to a tetrahedral geometry. The $S=O$ and $S-O$ bond lengths and the $O-S-O$ bond angles are characteristic of sulfonate esters and are influenced by the electronegativity of

the oxygen atoms and the resonance stabilization of the sulfonate group. The C-S bond connects the aromatic ring to the sulfonate functional group. The molecule is completed by an ethyl group attached to one of the sulfonate oxygen atoms, forming the ester linkage (S-O-C). The presence of the polar sulfonate group makes **ethyl benzenesulfonate** a polar organic compound.^[1]

Physicochemical and Spectroscopic Data

The properties of **ethyl benzenesulfonate** have been well-characterized through various analytical techniques. This data is crucial for its identification, purification, and safe handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **ethyl benzenesulfonate**.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₃ S	[1][2]
Molecular Weight	186.23 g/mol	[1][2]
CAS Number	515-46-8	[1][2]
Appearance	Colorless to light yellow clear liquid/oil	[1]
Boiling Point	156 °C at 15 mmHg	
Density	1.22 g/cm ³	
Refractive Index	1.5090-1.5110	
Water Solubility	1.376 g/L at 25 °C	

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of **ethyl benzenesulfonate**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Data		
Assignment	Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)
Aromatic (ortho-H)	~7.90	Multiplet
Aromatic (meta, para-H)	~7.43 - 7.79	Multiplet
Methylene (-CH ₂ -)	~4.12	Quartet, J \approx 7.1 Hz
Methyl (-CH ₃)	~1.29	Triplet, J \approx 7.1 Hz

^{13}C NMR Data	
Assignment	Chemical Shift (δ , ppm)
Aromatic (ipso-C)	~136.3
Aromatic (para-C)	~133.6
Aromatic (ortho-C)	~129.2
Aromatic (meta-C)	~127.8
Methylene (-CH ₂ -)	~68.0
Methyl (-CH ₃)	~14.8

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **ethyl benzenesulfonate** is characterized by strong absorptions corresponding to the sulfonate group and the aromatic ring.

IR Absorption Data	
Frequency (cm ⁻¹)	Assignment
~3030	Aromatic C-H Stretch
~2950-2850	Aliphatic C-H Stretch
~1700-1500	Aromatic C=C Bending
~1350 & ~1175	Asymmetric & Symmetric S=O Stretch
~1000-700	S-O Stretch

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (GC-MS) of **ethyl benzenesulfonate** typically shows a molecular ion peak and characteristic fragmentation patterns.[\[2\]](#)

Mass Spectrometry Data	
m/z	Assignment
186	[M] ⁺ (Molecular Ion)
141	[M - C ₂ H ₅ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **ethyl benzenesulfonate**.

Synthesis of Ethyl Benzenesulfonate

Ethyl benzenesulfonate is typically synthesized by the esterification of benzenesulfonyl chloride with ethanol. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Benzenesulfonyl chloride
- Absolute ethanol
- Pyridine or triethylamine
- Diethyl ether
- Anhydrous magnesium sulfate
- Saturated sodium bicarbonate solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.
- Cool the flask in an ice bath to 0-5 °C.
- Add absolute ethanol (1.1 eq) to the dropping funnel.
- Slowly add the ethanol to the stirred solution of benzenesulfonyl chloride.
- After the addition of ethanol, add pyridine or triethylamine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **ethyl benzenesulfonate**.

- Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Characterization Methods

3.2.1. NMR Spectroscopy

- Instrument: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified **ethyl benzenesulfonate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire the spectrum with a standard proton pulse program. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR: Acquire the spectrum with a proton-decoupled pulse program. Chemical shifts are referenced to the CDCl_3 solvent peak (77.16 ppm).

3.2.2. FT-IR Spectroscopy

- Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .

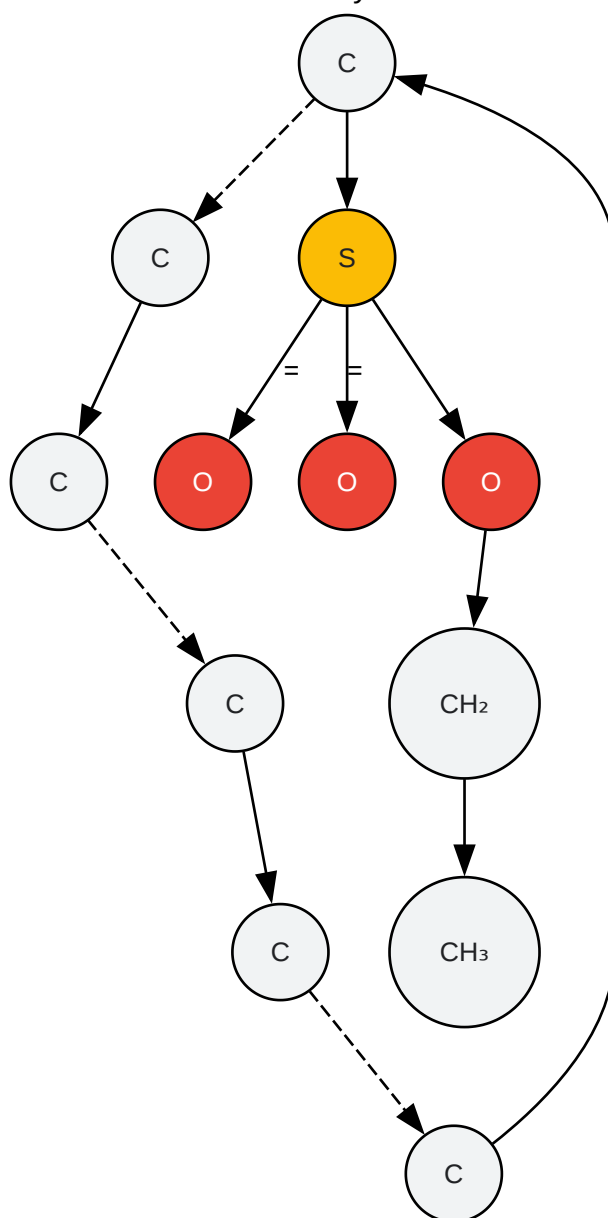
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A standard GC-MS system.
- GC Column: A non-polar capillary column (e.g., HP-5ms).
- Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan a mass range of m/z 40-300.

Visualizations

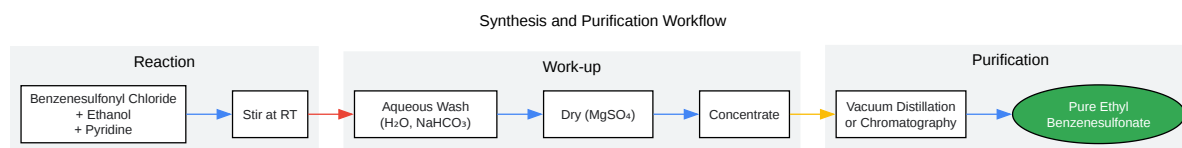
The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis of **ethyl benzenesulfonate**.

Molecular Structure of Ethyl Benzenesulfonate



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Caption: Molecular structure of **ethyl benzenesulfonate**.



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Caption: Experimental workflow for synthesis.

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References

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- 2. Ethyl benzenesulfonate | C₈H₁₀O₃S | CID 10585 - PubChem [pubchem.ncbi.nlm.nih.gov]
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